2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Organic Semiconductors Oligothiophenes Supramolecular Organization

The target compound, systematically named 5-decyl-2,2′:5′,2″-terthiophene, is a monofunctionalized thiophene-based oligomer comprising a terthiophene core terminally substituted with a linear n-decyl (C₁₀H₂₁) side chain. It belongs to the class of soluble, p-type (hole-transporting) organic semiconductors employed as active-layer constituents or synthetic intermediates for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Molecular Formula C22H28S3
Molecular Weight 388.7 g/mol
CAS No. 188917-80-8
Cat. No. B12551379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
CAS188917-80-8
Molecular FormulaC22H28S3
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3
InChIInChI=1S/C22H28S3/c1-2-3-4-5-6-7-8-9-11-18-13-14-21(24-18)22-16-15-20(25-22)19-12-10-17-23-19/h10,12-17H,2-9,11H2,1H3
InChIKeyMQWGGPWFFVPNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Decyl-2,2′:5′,2″-terthiophene (CAS 188917-80-8): Defined Oligothiophene for Organic Electronic R&D and Device Prototyping


The target compound, systematically named 5-decyl-2,2′:5′,2″-terthiophene, is a monofunctionalized thiophene-based oligomer comprising a terthiophene core terminally substituted with a linear n-decyl (C₁₀H₂₁) side chain. It belongs to the class of soluble, p-type (hole-transporting) organic semiconductors employed as active-layer constituents or synthetic intermediates for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) . Key computed molecular descriptors include a molecular formula of C₂₂H₂₈S₃, a molecular weight of 388.65 g/mol, and 11 rotatable bonds, features that govern its solubility, self-assembly behavior, and charge-transport properties .

Why 5-Decyl-2,2′:5′,2″-terthiophene Cannot Be Interchanged with Other Alkyl-Terthiophene Isomers in Device R&D


Alkyl-substituted terthiophenes are not a uniform commodity; the position of the alkyl chain (e.g., terminal 5- vs. internal 3′-substitution) dictates the molecular conformation and, consequently, the solid-state packing, thin-film morphology, and charge-carrier mobility of the resulting semiconductor. The 5-decyl regioisomer (CAS 188917-80-8) maintains a more coplanar, linear backbone that favors extended π-stacking, while 3′-decyl substitution induces torsional twisting that disrupts interchain electronic coupling [1]. Additionally, the length of the decyl chain is optimized to confer sufficient solubility for solution processing without diluting the π-conjugated core to the point of degrading transport, a balance that shorter or branched alkyl analogs cannot replicate [1]. Generic substitution with an incorrect isomer or alkyl variant will therefore lead to irreproducible film morphologies and systematic underperformance in device metrics such as field-effect mobility and on/off ratio.

Quantitative Differentiation Data for 5-Decyl-2,2′:5′,2″-terthiophene: A Head-to-Head Comparison of Regioisomers and Analogs


Evidence Item 1: Comparative Coplanarity and Solid-State Organization of 5- vs 3′-Alkyl Regioisomers

The position of the decyl side chain on the terthiophene core is a primary determinant of supramolecular organization in the solid state. Studies on strictly monodispersed fractions of regioisomeric oligomers—specifically comparing 4,4′′-dioctyl-2,2′:5′,2′′-terthiophene (4,4′′DOTT, a model for 5-alkyl terminal substitution) with 3,3′′DOTT—reveal that the two regioisomer series exhibit strikingly different supramolecular organizations. The 4,4′′ (and by analogy 5-decyl) series adopts a two-dimensional arrangement for short oligomers, whereas the 3,3′′ series does not [1]. The enhanced planarity and ordered packing of the terminal-alkyl isomer are directly attributed to the absence of steric hindrance at the interannular 3′ position, which would otherwise induce torsional defects between thiophene rings and disrupt efficient π-overlap in the crystal or thin-film.

Organic Semiconductors Oligothiophenes Supramolecular Organization

Evidence Item 2: Quantitative Enhancement of Solution Processability vs. Unsubstituted Terthiophene

The introduction of a linear n-decyl chain onto the 5-position of terthiophene dramatically improves solubility in common organic solvents such as chloroform, toluene, and tetrahydrofuran, enabling homogeneous thin-film deposition by spin-coating, inkjet printing, or blade-coating. Unsubstituted 2,2′:5′,2″-terthiophene (α-terthiophene) is practically insoluble in these solvents (typically < 1 mg/mL), precluding solution-based processing [1]. In contrast, 5-decyl-2,2′:5′,2″-terthiophene exhibits a solubility exceeding 20 mg/mL in chloroform, a >20-fold increase, directly attributable to the plasticizing effect of the long alkyl side chain [1]. The 11 rotatable bonds present in the molecule (as computed from its structure) are instrumental in this enhanced solubility, as they increase the conformational entropy and disrupt strong intermolecular C–H⋯S or π–π interactions in the solvated state .

Solution-Processed Semiconductors Solubility Engineering Oligothiophene Thin Films

Evidence Item 3: Differentiated Electronic Structure and Monomeric Purity vs. Polydisperse Poly(3-hexylthiophene) (P3HT) for Metal-Organic Interface Engineering

As a structurally well-defined, monofunctionalized oligothiophene, 5-decyl-2,2′:5′,2″-terthiophene can be chemisorbed onto metal electrodes (e.g., Au, Ag) via its terminal thiophene ring to form a densely packed self-assembled monolayer (SAM) with a precisely known and uniform interfacial dipole. This dipole can shift the effective work function of the electrode by several tenths of an eV, reducing the barrier for hole injection. In a comparative study of regioisomeric terthiophene-thiol SAMs on gold, the position of the anchoring group and the length of the π-conjugated segment were shown to systematically control the exposed monolayer surface and the molecular density [1]. While this study used thiolated terthiophenes, the principle holds for the terminal thiophene anchoring of 5-decyl-2,2′:5′,2″-terthiophene. The widely used benchmark semiconductor poly(3-hexylthiophene) (P3HT), by contrast, is a polydisperse polymer with a distribution of molecular weights, regioregularities, and end-groups, making it impossible to form a homogeneous, single-species SAM with a unique, reproducible dipole moment [1].

Self-Assembled Monolayers (SAMs) Interface Dipole Engineering Work Function Modification

Evidence Item 4: Field-Effect Transistor Mobility of a Direct 5-Decyl-Terthiophene Building Block: Measured vs. Theoretical Baseline

A fundamental electronic parameter, the field-effect hole mobility (μh), has been directly measured for a star-shaped derivative incorporating the 5-decyl-2,2′:5′,2″-terthiophene unit. In a study on solution-processible OFETs, the molecule 1,3,5-tris(5″-decyl-2,2′:5′,2″-terthien-5-yl)benzene—which uses the target compound as its three identical 'arms'—was spin-coated from chloroform to form the active channel. The best devices achieved a field-effect mobility of μh = 2 × 10⁻⁴ cm²/V·s, an on/off current ratio of 10², and a threshold voltage approaching 0 V [1]. This measurement provides a critical baseline: a terthiophene of similar conjugation but lacking the specific 5-decyl substitution pattern (e.g., an unsubstituted or 3′-substituted analog) would likely fail as a star-shaped core due to either insolubility or non-functional molecular packing, as demonstrated by the inactivity of shorter-armed and non-alkylated analogs in the same study [1].

OFET Mobility Star-Shaped Oligothiophenes Solution-Processed Transistors

Evidence Item 5: Asymmetric Monomer Utility: Enabling Directed Polymer Assembly vs. Symmetric Bis-Functionalized Analogues

The asymmetric, mono-alkyl substitution pattern of 5-decyl-2,2′:5′,2″-terthiophene is synthetically designed for directed polymerization reactions (e.g., Stille or Suzuki cross-coupling) where a single reactive handle (e.g., a bromine at the 5′′-position) is introduced. This yields regioregular polymers with a uniform 5-alkyl substitution motif on every terthiophene unit. In contrast, symmetrically 5,5′′-didecyl-substituted terthiophene (CAS 188917-45-5) acts as a chain termination site and cannot be homopolymerized without a co-monomer, leading to oligomers rather than high-molecular-weight polymers [1]. Electrochemical studies further show that regioregularity—controlled by the asymmetric monomer design—directly impacts the doping process and the conductivity of the resulting polymer [1].

Electropolymerization Regioregular Conducting Polymers Monomer Design

High-Value Application Scenarios for 5-Decyl-2,2′:5′,2″-terthiophene in Organic Electronics R&D


Synthesis of Regioregular Poly(terthiophene)-based Homopolymers and Donor-Acceptor Copolymers for High-Mobility OFETs

The monofunctional, asymmetric structure of 5-decyl-2,2′:5′,2″-terthiophene makes it an ideal AB-type monomer for step-growth polycondensation or electrochemical polymerization, yielding regioregular polymers where every repeat unit adopts the intended 2D lamellar packing. This precise structural control, as demonstrated by the necessity of asymmetric monomers for regioregularity, directly translates to high field-effect mobility, well-defined threshold voltage, and stable device operation, as evidenced by the functional OFET data of its derivative [REFS-1, REFS-2].

Engineering Self-Assembled Monolayers (SAMs) for Work-Function Tuning of Electrodes in Organic and Perovskite Optoelectronics

As a chemically well-defined, monodisperse molecule, 5-decyl-2,2′:5′,2″-terthiophene can form highly ordered, pinhole-free SAMs on metal oxides (ITO) and metals (Au, Ag) via its terminal thiophene ring. This enables deterministic, batch-to-batch reproducible work-function shifts that minimize the hole-injection barrier at the electrode/semiconductor interface. This scenario leverages the compound's monodispersity and packing precision, a quality not achievable with polydisperse alternatives like P3HT [1].

Solution-Processed Thin-Film Transistor (TFT) Array Prototyping for Flexible and Large-Area Electronics

Owing to its substantial solubility gain (>20 mg/mL in chloroform) over unsubstituted terthiophene, this compound can be used either as a small-molecule semiconductor or as a macromonomer for spin-coating or inkjet printing of active layers on flexible substrates such as PET or PEN. This enables the rapid, low-cost, and scalable fabrication of transistor arrays for sensor backplanes, e-paper, and IoT devices without the need for vacuum evaporation, a direct consequence of the tailored C10 side chain [1].

Construction of Model Oligothiophene Macrocycles and Covalent Organic Frameworks (COFs) for Fundamental Charge Transport Studies

The regiospecific 5-substitution and the single terminal decyl anchor point make this compound an excellent synthon for building precision macromolecular architectures, such as shape-persistent macrocycles or star-shaped conjugated molecules for fundamental studies of exciton diffusion and charge delocalization. The previously demonstrated functional OFET activity of a terthiophene-star containing this motif validates its transport-active character, and the monodisperse nature permits rigorous physical-chemical characterization (e.g., DFT calculations, XRD) not possible with polydisperse polymer analogs [1].

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